molecular formula C12H8ClNO2 B1601251 2-Chloro-6-phenylnicotinic acid CAS No. 69750-01-2

2-Chloro-6-phenylnicotinic acid

Cat. No. B1601251
CAS RN: 69750-01-2
M. Wt: 233.65 g/mol
InChI Key: ZHWAGNKLAHEMRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

CPNA can be synthesized through the reaction of 2,6-dichloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst . The reaction yields a mixture of 2,6-dichloronicotinic acid and its phenyl ester as by-products, which can be separated using column chromatography .


Molecular Structure Analysis

The molecular structure of CPNA can be characterized using various spectroscopic techniques such as HPLC, NMR, IR, and MS . The InChI code for CPNA is 1S/C12H8ClNO2/c13-11-9 (12 (15)16)6-7-10 (14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .


Physical And Chemical Properties Analysis

CPNA is a crystalline powder, with a white to light yellow color that has a melting point of 244-245°C . CPNA is soluble in many organic solvents, such as dimethyl sulfoxide, chloroform, and ethanol, but is insoluble in water . It has a molecular weight of 233.65 g/mol and a density of 1.355g/cm3 .

Scientific Research Applications

Electrocatalysis and Synthesis

2-Chloro-6-phenylnicotinic acid and related nicotinic acid derivatives are used in electrocatalytic processes and synthetic chemistry. For example, the electrocatalytic synthesis of 6-aminonicotinic acid, a compound related to 2-Chloro-6-phenylnicotinic acid, has been explored at silver cathodes under mild conditions. This process involves the electrochemical reduction of halogenated pyridines in the presence of CO2, highlighting a method to synthesize valuable pyridine derivatives potentially applicable to 2-Chloro-6-phenylnicotinic acid derivatives (Gennaro et al., 2004).

Bifunctional Chelators in Radiolabeling

The compound has been examined as part of studies on bifunctional chelators for technetium. Analogues of HYNIC (hydrazinonicotinic acid), which is a well-established bifunctional technetium-binding ligand, have been synthesized and evaluated. These studies are crucial for developing advanced diagnostic agents in nuclear medicine, indicating a potential area of application for structurally related compounds (Meszaros et al., 2011).

Organocatalysis

2-Chloro-6-phenylnicotinic acid may also find applications in organocatalysis, as indicated by research on isonicotinic acid used as a dual and biological organocatalyst for the synthesis of complex molecules. This showcases the utility of nicotinic acid derivatives in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013).

Organometallic Chemistry

In organometallic chemistry, triorganotin compounds have been synthesized from heteroaromatic carboxylic acids, including derivatives of nicotinic acid. These compounds have applications in materials science and catalysis. The crystal structure of triphenyltin esters of related nicotinic acids has been characterized, providing insights into their potential utility in various chemical transformations (Gao et al., 2008).

properties

IUPAC Name

2-chloro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWAGNKLAHEMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498822
Record name 2-Chloro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylnicotinic acid

CAS RN

69750-01-2
Record name 2-Chloro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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